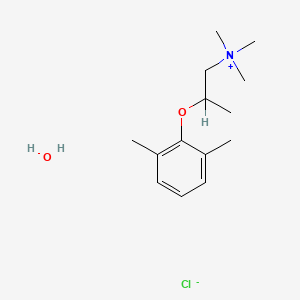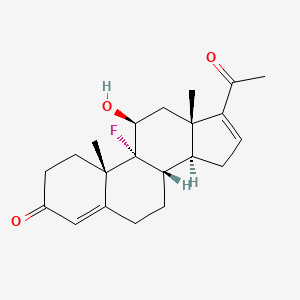
Antimony choline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony choline is a chemical compound with the molecular formula C5H14OSb+ and a molecular weight of 211.92 g/mol. This compound is also known by its CAS number 81435-66-7 It is a stibonium ion, which is a type of organoantimony compound
準備方法
The synthesis of Antimony choline typically involves the reaction of antimony trichloride with trimethylamine and 2-chloroethanol. The reaction conditions often require a controlled environment to ensure the proper formation of the stibonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
化学反応の分析
Antimony choline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the stibonium ion to lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Antimony choline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Antimony choline involves its interaction with molecular targets in biological systems. The stibonium ion can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids .
類似化合物との比較
Antimony choline can be compared with other organoantimony compounds, such as triphenylstibine and antimony pentachloride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications. For example, triphenylstibine is commonly used as a ligand in coordination chemistry, while antimony pentachloride is a strong Lewis acid used in various chemical reactions .
特性
CAS番号 |
81435-66-7 |
|---|---|
分子式 |
C5H14OSb+ |
分子量 |
211.92 g/mol |
IUPAC名 |
2-hydroxyethyl(trimethyl)stibanium |
InChI |
InChI=1S/C2H5O.3CH3.Sb/c1-2-3;;;;/h3H,1-2H2;3*1H3;/q;;;;+1 |
InChIキー |
HEUNVZPIHWLOQP-UHFFFAOYSA-N |
SMILES |
C[Sb+](C)(C)CCO |
正規SMILES |
C[Sb+](C)(C)CCO |
同義語 |
antimony choline Sb-choline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-N,N-dimethylaniline](/img/structure/B1219682.png)
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1219683.png)
![Dibenz[c,h]acridine](/img/structure/B1219686.png)





![Benzo[b]thiophene-4-ol](/img/structure/B1219695.png)



![benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1219703.png)
![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)
